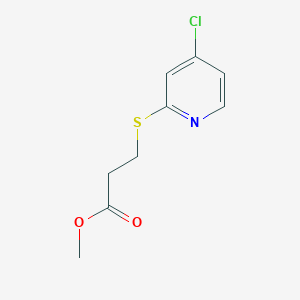
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.7 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a thioester group. It is used in various research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate typically involves the reaction of 4-chloropyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield the corresponding sulfone, while reduction with NaBH4 would produce the alcohol derivative.
Aplicaciones Científicas De Investigación
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active thiol, which can then interact with target proteins or enzymes, modulating their activity. The chlorine-substituted pyridine ring may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate can be compared with similar compounds such as:
Methyl 3-((4-bromopyridin-2-yl)thio)propanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may influence its solubility and reactivity.
Methyl 3-((4-chloropyridin-2-yl)thio)butanoate: Similar structure but with an additional carbon in the alkyl chain, which may affect its physical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Propiedades
Número CAS |
1346707-73-0 |
|---|---|
Fórmula molecular |
C9H10ClNO2S |
Peso molecular |
231.70 g/mol |
Nombre IUPAC |
methyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C9H10ClNO2S/c1-13-9(12)3-5-14-8-6-7(10)2-4-11-8/h2,4,6H,3,5H2,1H3 |
Clave InChI |
JXIIHJYUTQABHW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
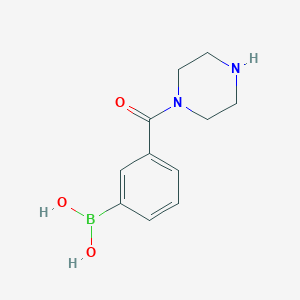
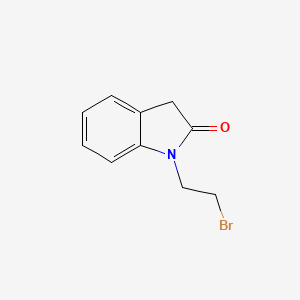
![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
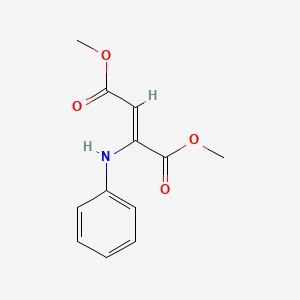
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)

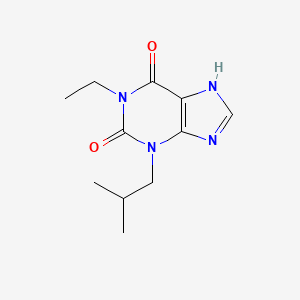


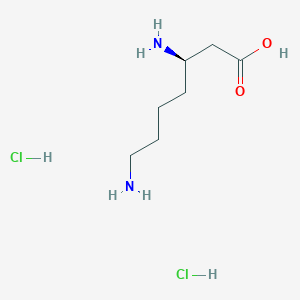
![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)
